Ethyl 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyrate
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Overview
Description
Ethyl 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyrate is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amino groups during chemical reactions. This compound is often used in peptide synthesis and other applications in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyrate typically involves the protection of the amino group with a Boc group, followed by the formation of the ester linkage. One common method involves the reaction of Boc-protected amino acids with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyrate can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino group.
Amide Formation: The compound can react with carboxylic acids or their derivatives to form amides, which are important in peptide synthesis.
Hydrolysis: The ester bond can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Amide Formation: Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Deprotection: Free amino acid.
Amide Formation: Peptides or amides.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
Ethyl 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyrate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyrate primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, such as peptide bond formation. The compound’s molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]propionate .
- tert-Butyloxycarbonyl-protected amino acids .
- Ethyl 3-[acetyl(2-ethoxy-2-oxoethyl)amino]propanoate .
Uniqueness
Ethyl 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyrate is unique due to its specific structure, which includes both a Boc-protected amino group and an ester linkage. This combination makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
Properties
Molecular Formula |
C15H26N2O7 |
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Molecular Weight |
346.38 g/mol |
IUPAC Name |
ethyl 4-[(2-ethoxy-2-oxoethyl)amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate |
InChI |
InChI=1S/C15H26N2O7/c1-6-22-11(18)8-10(17-14(21)24-15(3,4)5)13(20)16-9-12(19)23-7-2/h10H,6-9H2,1-5H3,(H,16,20)(H,17,21) |
InChI Key |
GTENVZBHVYDSJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(=O)NCC(=O)OCC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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